Hexanedioic acid;undecane-1,11-diamine
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Overview
Description
Hexanedioic acid;undecane-1,11-diamine is a compound formed by the combination of hexanedioic acid and undecane-1,11-diamine. Undecane-1,11-diamine is a long-chain diamine with the formula C₁₁H₂₄N₂ . The combination of these two compounds results in a molecule with the formula C₁₇H₃₆N₂O₄ .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexanedioic acid is typically synthesized through the oxidation of cyclohexanol or cyclohexanone with nitric acid . The reaction conditions involve the use of a catalyst, such as cobalt or manganese, and temperatures ranging from 50 to 70°C . Undecane-1,11-diamine can be synthesized through the hydrogenation of undecylenic acid .
Industrial Production Methods
Industrially, hexanedioic acid is produced on a large scale through the oxidation of cyclohexane in the presence of air and a catalyst . The process involves multiple stages of oxidation, resulting in the formation of cyclohexanone and cyclohexanol, which are further oxidized to hexanedioic acid . Undecane-1,11-diamine is produced through the hydrogenation of undecylenic acid, which is derived from castor oil .
Chemical Reactions Analysis
Types of Reactions
Hexanedioic acid;undecane-1,11-diamine undergoes various chemical reactions, including:
Oxidation: Hexanedioic acid can be oxidized to form cyclopentanone.
Reduction: The compound can be reduced to form hexanediol and undecane-1,11-diol.
Substitution: It can undergo nucleophilic acyl substitution reactions to form polyamides.
Common Reagents and Conditions
Oxidation: Nitric acid and metal catalysts (e.g., cobalt, manganese) are commonly used.
Reduction: Hydrogen gas and metal catalysts (e.g., palladium, platinum) are used.
Substitution: Amines and acid chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Cyclopentanone.
Reduction: Hexanediol and undecane-1,11-diol.
Substitution: Polyamides.
Scientific Research Applications
Hexanedioic acid;undecane-1,11-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of hexanedioic acid;undecane-1,11-diamine involves nucleophilic acyl substitution reactions. The compound’s carboxyl groups react with amines to form amide bonds, leading to the formation of polyamides . The molecular targets include the carbonyl carbon of the carboxyl group and the nitrogen of the amine group .
Comparison with Similar Compounds
Similar Compounds
Hexanedioic acid:
Undecane-1,11-diamine: A long-chain diamine used in the synthesis of polyamides.
Hexane-1,6-diamine: Used in the production of nylon 66.
Uniqueness
Hexanedioic acid;undecane-1,11-diamine is unique due to its combination of a dicarboxylic acid and a long-chain diamine, resulting in a compound with distinct properties and applications in the synthesis of high-performance polyamides .
Properties
CAS No. |
52235-79-7 |
---|---|
Molecular Formula |
C17H36N2O4 |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
hexanedioic acid;undecane-1,11-diamine |
InChI |
InChI=1S/C11H26N2.C6H10O4/c12-10-8-6-4-2-1-3-5-7-9-11-13;7-5(8)3-1-2-4-6(9)10/h1-13H2;1-4H2,(H,7,8)(H,9,10) |
InChI Key |
DGMZXOMIRKMHEF-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCN)CCCCCN.C(CCC(=O)O)CC(=O)O |
Related CAS |
52235-79-7 69175-20-8 |
Origin of Product |
United States |
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